molecular formula C16H18BrNO2 B14534707 3-(4-Bromophenyl)-3-azaspiro[5.5]undecane-2,4-dione CAS No. 62550-81-6

3-(4-Bromophenyl)-3-azaspiro[5.5]undecane-2,4-dione

Cat. No.: B14534707
CAS No.: 62550-81-6
M. Wt: 336.22 g/mol
InChI Key: JOQZUGOLYAGHHA-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-3-azaspiro[5.5]undecane-2,4-dione is a spirocyclic compound characterized by a unique structure that includes a bromophenyl group and an azaspiro undecane core. Spirocyclic compounds are known for their rigid and three-dimensional structures, which often impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-3-azaspiro[5.5]undecane-2,4-dione typically involves the formation of the spirocyclic core followed by the introduction of the bromophenyl group. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic core. The bromophenyl group can then be introduced via a substitution reaction using a brominating agent such as N-bromosuccinimide (NBS).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-3-azaspiro[5.5]undecane-2,4-dione can undergo various chemical reactions, including:

    Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

    Cyclization: Further cyclization reactions can modify the spirocyclic core.

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): Used for bromination.

    Sodium Hydride (NaH): Used as a base in deprotonation reactions.

    Palladium Catalysts: Used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution of the bromophenyl group can yield various substituted derivatives.

Scientific Research Applications

3-(4-Bromophenyl)-3-azaspiro[5.5]undecane-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which 3-(4-Bromophenyl)-3-azaspiro[5.5]undecane-2,4-dione exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    3-Oxaspiro[5.5]undecane-2,4-dione: A structurally similar compound with an oxygen atom in the spirocyclic core.

    1,5-Dioxaspiro[5.5]undecane-2,4-dione: Another spirocyclic compound with two oxygen atoms in the core.

Uniqueness

3-(4-Bromophenyl)-3-azaspiro[5.5]undecane-2,4-dione is unique due to the presence of the bromophenyl group and the azaspiro core, which impart distinct chemical and biological properties. Its rigid structure and potential for diverse chemical modifications make it a valuable compound in various fields of research.

Properties

CAS No.

62550-81-6

Molecular Formula

C16H18BrNO2

Molecular Weight

336.22 g/mol

IUPAC Name

3-(4-bromophenyl)-3-azaspiro[5.5]undecane-2,4-dione

InChI

InChI=1S/C16H18BrNO2/c17-12-4-6-13(7-5-12)18-14(19)10-16(11-15(18)20)8-2-1-3-9-16/h4-7H,1-3,8-11H2

InChI Key

JOQZUGOLYAGHHA-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)CC(=O)N(C(=O)C2)C3=CC=C(C=C3)Br

Origin of Product

United States

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